molecular formula C11H16N2OS B13331227 2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one

2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one

Katalognummer: B13331227
Molekulargewicht: 224.32 g/mol
InChI-Schlüssel: AXRIVRCCLUEHIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is a synthetic organic compound that features both azepane and thiazole rings. Compounds containing these rings are often of interest due to their potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one typically involves the formation of the azepane ring followed by the introduction of the thiazole moiety. One common method might involve the cyclization of a suitable precursor to form the azepane ring, followed by a condensation reaction with a thiazole derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can introduce different substituents onto the azepane or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce halogens or other functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one would depend on its specific biological target. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.

    2-(Azepan-2-yl)-1-(1,3-oxazol-2-yl)ethan-1-one: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

2-(Azepan-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is unique due to the combination of the azepane and thiazole rings, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C11H16N2OS

Molekulargewicht

224.32 g/mol

IUPAC-Name

2-(azepan-2-yl)-1-(1,3-thiazol-2-yl)ethanone

InChI

InChI=1S/C11H16N2OS/c14-10(11-13-6-7-15-11)8-9-4-2-1-3-5-12-9/h6-7,9,12H,1-5,8H2

InChI-Schlüssel

AXRIVRCCLUEHIF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(NCC1)CC(=O)C2=NC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.